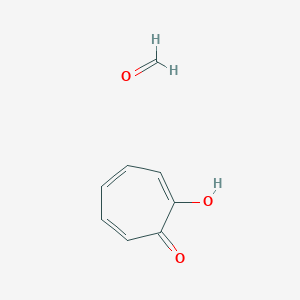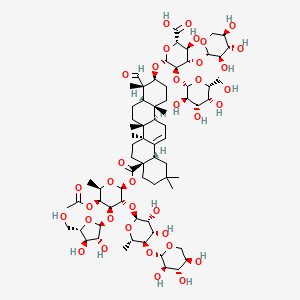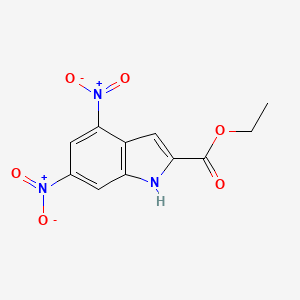
10,11-Dihydro-11-aminodibenzo(b,f)thiepin-10-ol hydrochloride hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10,11-Dihydro-11-aminodibenzo(b,f)thiepin-10-ol hydrochloride hydrate is a chemical compound that belongs to the class of dibenzothiepin derivatives. These compounds are known for their diverse pharmacological activities, including antiviral, anti-inflammatory, and antidepressant properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10,11-Dihydro-11-aminodibenzo(b,f)thiepin-10-ol hydrochloride hydrate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of dibenzo[b,f]thiepin with amines in the presence of reducing agents . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Analyse Des Réactions Chimiques
Types of Reactions
10,11-Dihydro-11-aminodibenzo(b,f)thiepin-10-ol hydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: Halogenation or alkylation reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which may exhibit different pharmacological properties .
Applications De Recherche Scientifique
10,11-Dihydro-11-aminodibenzo(b,f)thiepin-10-ol hydrochloride hydrate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules.
Medicine: It has potential therapeutic applications, including antiviral and antidepressant activities.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 10,11-Dihydro-11-aminodibenzo(b,f)thiepin-10-ol hydrochloride hydrate involves its interaction with specific molecular targets. It is known to inhibit viral replication by targeting viral helicases and may also interact with dopamine receptors, contributing to its antidepressant effects . The exact pathways and molecular targets involved in its action are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-amine: This compound shares a similar core structure but has different substituents, leading to distinct pharmacological properties.
10,11-Dihydrodibenz(b,f)oxazepin-11-one: Another related compound with a different heterocyclic ring, used in various chemical synthesis studies.
Uniqueness
10,11-Dihydro-11-aminodibenzo(b,f)thiepin-10-ol hydrochloride hydrate is unique due to its specific combination of functional groups, which confer a distinct set of chemical and biological properties. Its ability to inhibit viral replication and interact with dopamine receptors makes it a valuable compound for further research and potential therapeutic applications .
Propriétés
Numéro CAS |
16946-57-9 |
|---|---|
Formule moléculaire |
C14H14ClNOS |
Poids moléculaire |
279.8 g/mol |
Nom IUPAC |
(5-hydroxy-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)azanium;chloride |
InChI |
InChI=1S/C14H13NOS.ClH/c15-13-9-5-1-3-7-11(9)17-12-8-4-2-6-10(12)14(13)16;/h1-8,13-14,16H,15H2;1H |
Clé InChI |
XRRKWCPTCNWRBY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(C(C3=CC=CC=C3S2)O)[NH3+].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Methyl-1-phenyl-4-pyridin-3-yl-1H-indeno[1,2-b]pyrazolo[4,3-e]pyridin-5-one](/img/structure/B13736982.png)










